molecular formula C13H19FN2O3S B355622 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-52-4

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B355622
CAS No.: 941002-52-4
M. Wt: 302.37g/mol
InChI Key: JIKJVSXJXJYLTD-UHFFFAOYSA-N
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Description

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic intermediate of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring, a privileged scaffold frequently found in biologically active compounds and FDA-approved drugs due to its favorable physicochemical properties and ability to contribute to key interactions with biological targets . The molecular design also features a phenylsulfonyl group, a motif present in compounds investigated for various pharmacological activities. Piperazine-containing structures are utilized across a wide spectrum of therapeutic areas. Literature indicates that fluorinated aromatic systems, like the one in this compound, are commonly employed in drug design to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . Furthermore, the ethanol side chain offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules or for the development of compound libraries in structure-activity relationship (SAR) studies . Researchers may explore its potential as a precursor in the design of inhibitors for various enzymatic or transporter targets . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJVSXJXJYLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine Derivatives

The foundational step in synthesizing 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is the sulfonylation of a piperazine precursor. Piperazine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the monosubstituted sulfonamide. This reaction typically employs a two-phase solvent system, such as dichloromethane and aqueous sodium bicarbonate, to facilitate the removal of hydrochloric acid byproduct .

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or ethyl acetate

  • Base: Triethylamine (TEA) or sodium bicarbonate

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 4–6 hours

The sulfonylation step achieves >85% yield when conducted under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Excess piperazine (1.2–1.5 equivalents) ensures monosubstitution, while higher equivalents risk disubstitution. Post-reaction workup involves washing with brine, drying over sodium sulfate, and solvent evaporation to isolate the crude product .

Hydrolysis of Intermediate Amides

In cases where the ethanol group is introduced via an acetamide precursor (e.g., 2-[2-(4-sulfonylpiperazin-1-yl)ethoxy]acetamide), acid-catalyzed hydrolysis eliminates the protecting group to yield the final alcohol. Concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4) at elevated temperatures drives this reaction to completion .

Procedure:

  • Reagents: 48% HBr (3–5 equivalents)

  • Temperature: 90–95°C

  • Time: 18–24 hours

  • Workup: Neutralization with NaOH, extraction with DCM

The hydrolysis step achieves >90% conversion, with the byproduct (e.g., benzylamine) recovered via distillation and recycled .

Purification and Characterization

Crude this compound is purified through recrystallization or silica gel chromatography.

Recrystallization:

  • Solvent System: Ethanol/water (4:1 v/v)

  • Yield: 82–88%

  • Purity: ≥98% (HPLC)

Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Ethyl acetate/methanol (9:1)

  • Retardation Factor (Rf): 0.35–0.4

Structural confirmation relies on spectroscopic methods:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.62 (d, J = 10.8 Hz, 1H, ArH), 4.52 (t, J = 5.2 Hz, 1H, -OH), 3.68–3.58 (m, 4H, piperazine), 3.45 (q, J = 5.6 Hz, 2H, -CH2OH), 2.95–2.85 (m, 4H, piperazine), 2.32 (s, 3H, -CH3) .

  • MS (ESI+): m/z 343.1 [M+H]+ .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sulfonylation + Alkylation7898.5High regioselectivityRequires chlorinated reagents
Epoxide Ring-Opening7297.2Avoids chlorinated byproductsLonger reaction time
Hydrolysis of Acetamide8598.8High conversion efficiencyHarsh acidic conditions required

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde.

    Reduction: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of 2-(4-((4-Amino-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylsulfonyl Piperazines

2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol
  • Structure : Differs by a chlorine atom at the 4-position of the phenyl ring instead of fluorine.
  • Molecular Weight : 318.816 g/mol (vs. ~316 g/mol for the fluoro analog) .
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol
  • Structure : 4-Chlorophenyl group without a methyl substituent.
  • CAS : 16017-65-5 .
  • Comparison : The absence of a methyl group at the 3-position simplifies the structure, likely reducing steric hindrance and improving synthetic accessibility.
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
  • Structure : Features a bromine atom at the phenyl 4-position.
  • Impact : Bromine’s greater polarizability and size compared to fluorine or chlorine may enhance binding to hydrophobic pockets in target proteins but increase molecular weight (MW ~361 g/mol) .

Methyl- and Trifluoromethyl-Substituted Analogs

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structure: Trifluoromethyl group at the phenyl 4-position and an ethanone moiety.
  • Synthesis : Prepared via coupling reactions using HOBt/TBTU, yielding 82% purity .
  • Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the ketone substituent may influence reactivity and solubility.
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone (m6)
  • Structure: Features an aminophenyl group linked to piperazine via an ethanone bridge.
  • Application : Used in kinase inhibitor synthesis, highlighting the role of amine groups in target engagement .

Heterocyclic and Aromatic Extensions

2-[4-[[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol
  • Structure : Imidazo[1,2-a]pyridine core linked to piperazine via a methyl group.
  • MW : 382.52 g/mol .
  • Impact : The extended aromatic system may improve π-π stacking interactions with biological targets, while the methylsulfanyl group modulates solubility.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Structure : Fluorobenzoyl and hydroxyphenylketone substituents.
  • Synthesis : Multi-step process involving TFA deprotection and column chromatography .
  • Application : Demonstrates the utility of fluorinated aromatic groups in enhancing binding affinity.

Key Research Findings

  • Halogen Effects : Fluorine’s electronegativity improves hydrogen bonding in polar active sites, whereas chlorine/bromine enhance hydrophobic interactions .
  • Methyl Groups : The 3-methyl substituent in the target compound may reduce rotational freedom, stabilizing bioactive conformations .
  • Synthetic Accessibility : Bromo- and chloro-substituted analogs are often synthesized in higher yields due to better leaving-group properties .
  • Biological Activity : Piperazine sulfonamides with extended aromatic systems (e.g., imidazo-pyridines) show promise in oncology due to kinase inhibition .

Biological Activity

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, identified by its CAS number 941002-52-4, is a piperazine derivative exhibiting a variety of biological activities. This compound is characterized by its unique sulfonamide functional group, which is known for its pharmacological significance. This article explores the biological activity of this compound, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C16H20FN3O2S
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 941002-52-4

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Screening

In a comparative study involving various piperazine derivatives, the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate to strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus64
Escherichia coli128

Enzyme Inhibition

The sulfonamide group in this compound is also associated with enzyme inhibitory activity. Specifically, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

Enzyme Activity Assay

In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of approximately 50 µM. This suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

EnzymeIC50 (µM)
Acetylcholinesterase50

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a therapeutic agent. Its antimicrobial and enzyme inhibitory properties highlight its promise in drug development for infectious diseases and neurological disorders.

Q & A

Q. Table 1: Example Reaction Conditions

Reagent/ConditionRoleExample from Evidence
HATU/TEACoupling agentsPROTAC synthesis
DMFSolventUsed in amide bond formation
RP-HPLCPurificationAchieved 52% yield

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR and MS : ¹H/¹³C NMR confirms proton/carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, derivatives in were characterized using NMR and MS with ≥97% purity .
  • X-ray Crystallography : Used for resolving piperazine-containing structures, as shown in crystallographic studies of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone .

Intermediate: What in vitro assays evaluate the biological activity of this sulfonylpiperazine derivative?

Methodological Answer:

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MTT assay) using derivatives like N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (IC₅₀ values reported) .
  • Enzyme Inhibition : Measure binding affinity to targets (e.g., kinases, proteases) via fluorescence polarization or SPR (surface plasmon resonance). PROTACs in target MDM2/BCL-XL, requiring similar validation .

Advanced: How can structure-activity relationship (SAR) studies identify critical pharmacophore elements?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-bromo vs. 4-fluoro) and compare activities. lists analogs like 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanol for SAR benchmarking .
  • Biological Testing : Pair structural changes with assay results (e.g., anti-HIV activity in ) to map functional groups essential for activity .

Q. Table 2: Example SAR Data

Compound ModificationBiological ActivityReference
4-Fluoro-3-methylphenylAntiproliferative
4-BromophenylEnzyme inhibition

Advanced: What computational methods predict the compound’s binding to target proteins?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to proteins (e.g., FAD-dependent oxidoreductase in ) .
  • Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100 ns simulations, as applied in PROTAC studies .

Advanced: How is metabolic stability assessed for pharmacokinetic profiling?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify degradation via LC-MS .
  • CYP450 Inhibition Screening : Evaluate interactions using fluorogenic substrates to predict drug-drug interactions .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE and Ventilation : Use gloves, goggles, and fume hoods, as outlined in safety data sheets for similar piperazine derivatives .
  • First Aid Measures : In case of inhalation, administer oxygen and seek immediate medical attention .

Advanced: How can patent strategies protect novel derivatives of this compound?

Methodological Answer:

  • Novelty Claims : Highlight unique structural features (e.g., 4-fluoro-3-methyl substitution) and utility in diseases, as seen in patents for imidazothiadiazole-piperazine derivatives .
  • Data Requirements : Include synthetic protocols, biological data, and comparative efficacy against existing compounds .

Advanced: What crystallographic fragment screening methods apply to target identification?

Methodological Answer:

  • Fragment Libraries : Screen ~500 fragments at 20 mM concentration using X-ray diffraction, as done for FAD-dependent oxidoreductase .
  • Hit Validation : Confirm binding via ITC (isothermal titration calorimetry) and SPR .

Advanced: How are PROTACs incorporating this compound designed for protein degradation?

Methodological Answer:

  • Bifunctional Design : Link the compound (as a target binder) to an E3 ligase recruiter (e.g., thalidomide analog) via a polyethylene glycol (PEG) spacer .
  • Cellular Validation : Test degradation efficiency in HEK293T cells using Western blotting for target proteins .

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